2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-hydroxyquinazoline: This can be achieved by the cyclization of anthranilic acid with formamide under acidic conditions.
Thioether Formation: The 4-hydroxyquinazoline is then reacted with a suitable thiol reagent, such as thiourea, to introduce the sulfanyl group at the 2-position.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxyphenylacetic acid under appropriate conditions to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the quinazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Acting as a ligand for specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
Comparison with Similar Compounds
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can be compared with other quinazoline derivatives, such as:
4-hydroxyquinazoline: Lacks the sulfanyl and acetamide groups, making it less versatile in terms of chemical reactivity.
2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetic acid: Similar structure but lacks the methoxyphenyl group, which may affect its biological activity.
N-(4-methoxyphenyl)acetamide: Lacks the quinazoline and sulfanyl groups, making it less complex and potentially less biologically active.
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-23-12-8-6-11(7-9-12)18-15(21)10-24-17-19-14-5-3-2-4-13(14)16(22)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
YYQHFHDOFBXRAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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